molecular formula C10H20N2O B2864014 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 930395-83-8

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2864014
CAS No.: 930395-83-8
M. Wt: 184.283
InChI Key: CWSIESKTXJNZRY-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with two nitrogen atoms and a hydroxyl group

Scientific Research Applications

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or synthetic organic chemistry, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and reduction steps to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group at the 5-position.

    1-Methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Has the ethyl and methyl groups swapped.

    3,7-Diazabicyclo[3.3.1]nonan-9-ol: Lacks both the ethyl and methyl groups.

Uniqueness

1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSIESKTXJNZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1O)(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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